An In-Depth Technical Guide to 2-[(5-Bromopyrimidin-2-yl)thio]aniline (CAS 849021-43-8): A Key Intermediate in Kinase Inhibitor Discovery
An In-Depth Technical Guide to 2-[(5-Bromopyrimidin-2-yl)thio]aniline (CAS 849021-43-8): A Key Intermediate in Kinase Inhibitor Discovery
Abstract
This technical guide provides a comprehensive overview of 2-[(5-Bromopyrimidin-2-yl)thio]aniline, a pivotal heterocyclic building block in contemporary medicinal chemistry. With the CAS Number 849021-43-8, this molecule serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, most notably kinase inhibitors. This document will delve into its chemical properties, provide a detailed, field-tested synthetic protocol, and explore its applications in drug discovery, with a particular focus on its role as a precursor to advanced therapeutic agents. Analytical methodologies for its characterization are also presented, ensuring researchers and drug development professionals have a robust resource for its utilization.
Introduction: The Strategic Importance of 2-[(5-Bromopyrimidin-2-yl)thio]aniline
The landscape of modern drug discovery, particularly in oncology, is dominated by the pursuit of highly selective and potent kinase inhibitors.[1] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-substituted aniline pyrimidine scaffold has emerged as a privileged structure in the design of such inhibitors.[2][3]
2-[(5-Bromopyrimidin-2-yl)thio]aniline represents a strategically designed intermediate that incorporates key structural features for elaboration into potent kinase inhibitors. The molecule is comprised of a 2-aminothiophenol moiety linked to a 5-bromopyrimidine ring via a thioether bridge. This unique arrangement provides a versatile platform for further chemical modifications. The aniline nitrogen can be functionalized to interact with the hinge region of a kinase's ATP-binding pocket, a common strategy in inhibitor design. The bromine atom on the pyrimidine ring offers a handle for cross-coupling reactions, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-[(5-Bromopyrimidin-2-yl)thio]aniline is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 849021-43-8 | Internal Database |
| Molecular Formula | C₁₀H₈BrN₃S | PubChem |
| Molecular Weight | 282.16 g/mol | PubChem |
| Appearance | Off-white to yellow solid (predicted) | Inferred from related compounds |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents (predicted) | Inferred from synthetic protocols |
| Melting Point | Not reported |
Synthesis of 2-[(5-Bromopyrimidin-2-yl)thio]aniline: A Mechanistic Approach
The synthesis of 2-[(5-Bromopyrimidin-2-yl)thio]aniline is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of 2-aminothiophenol as a nucleophile and the electrophilic nature of a 2-halo-5-bromopyrimidine.
Reaction Rationale
The choice of 5-bromo-2-chloropyrimidine as the electrophilic partner is strategic. The chlorine atom at the 2-position is highly activated towards nucleophilic displacement due to the electron-withdrawing effects of the two nitrogen atoms in the pyrimidine ring. The bromine atom at the 5-position is less reactive under these conditions, allowing for its retention for subsequent diversification of the molecule. 2-Aminothiophenol is an excellent bifunctional nucleophile, with the thiol group being a soft nucleophile that preferentially attacks the electron-deficient carbon of the pyrimidine ring. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.
Experimental Protocol
This protocol is based on established methodologies for the synthesis of analogous arylthiopyrimidines.
Step 1: Reaction Setup
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To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.0 eq.).
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Dissolve the 2-aminothiophenol in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
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Add a base, such as sodium ethoxide (1.1 eq.) or potassium carbonate (1.5 eq.), to the solution and stir for 15-20 minutes at room temperature to facilitate the formation of the thiolate.
Step 2: Nucleophilic Aromatic Substitution
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To the stirred solution of the thiolate, add a solution of 5-bromo-2-chloropyrimidine (1.0 eq.) in the same solvent dropwise over 30 minutes.
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After the addition is complete, heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.
Step 3: Work-up and Purification
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Once the reaction is complete, cool the mixture to room temperature.
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If the product precipitates, it can be isolated by filtration. If not, the solvent is removed under reduced pressure.
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The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2-[(5-Bromopyrimidin-2-yl)thio]aniline as a solid.
Caption: Synthetic workflow for 2-[(5-Bromopyrimidin-2-yl)thio]aniline.
Applications in Drug Discovery
The primary application of 2-[(5-Bromopyrimidin-2-yl)thio]aniline is as a versatile intermediate in the synthesis of kinase inhibitors and other biologically active heterocyclic compounds.
Precursor to Pyrimido[2,1-b]benzothiazoles
The structure of 2-[(5-Bromopyrimidin-2-yl)thio]aniline is predisposed to intramolecular cyclization to form the tetracyclic pyrimido[2,1-b]benzothiazole ring system. This can be achieved through various synthetic strategies, often involving an initial reaction at the aniline nitrogen followed by a cyclization step. Pyrimido[2,1-b]benzothiazole derivatives have been investigated for a range of pharmacological activities.
Intermediate for Kinase Inhibitors
The most significant application of 2-[(5-Bromopyrimidin-2-yl)thio]aniline is in the synthesis of 2-substituted aniline pyrimidine-based kinase inhibitors.[2][4] In a typical synthetic sequence, the aniline nitrogen of the title compound is acylated or alkylated, and the bromine atom on the pyrimidine ring is utilized in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to introduce further diversity. This modular approach allows for the rapid generation of libraries of compounds for screening against various kinase targets.
Caption: Key synthetic applications of the title compound.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of 2-[(5-Bromopyrimidin-2-yl)thio]aniline. The following methods are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.
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¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the aniline and pyrimidine rings. The two singlets for the non-equivalent pyrimidine protons and the multiplets for the four aniline protons should be observable. The chemical shift and coupling constants of the aniline protons will be indicative of the substitution pattern. The NH₂ protons will likely appear as a broad singlet.
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¹³C NMR: The spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the pyrimidine carbons will be influenced by the electronegative nitrogen atoms and the bromine substituent.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern in the mass spectrum, which is a key diagnostic feature.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the synthesized compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is typically employed. Purity is assessed by the area percentage of the main peak in the chromatogram.
Step-by-Step HPLC Protocol for Purity Assessment
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System Preparation:
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Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 254 nm.
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Sample Preparation:
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Accurately weigh approximately 1 mg of 2-[(5-Bromopyrimidin-2-yl)thio]aniline and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
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Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
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Analysis:
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Inject 10 µL of the sample solution into the HPLC system.
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Run a gradient elution program, for example: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, and then return to initial conditions.
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Integrate the peaks in the resulting chromatogram and calculate the area percentage of the main peak to determine the purity.
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Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-[(5-Bromopyrimidin-2-yl)thio]aniline. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
Conclusion
2-[(5-Bromopyrimidin-2-yl)thio]aniline is a high-value intermediate for researchers in the field of drug discovery and medicinal chemistry. Its well-defined structure and versatile reactivity make it an ideal starting material for the synthesis of complex molecules, particularly kinase inhibitors with potential therapeutic applications. The synthetic and analytical protocols provided in this guide are intended to facilitate its efficient preparation and characterization, thereby accelerating the development of novel drug candidates.
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